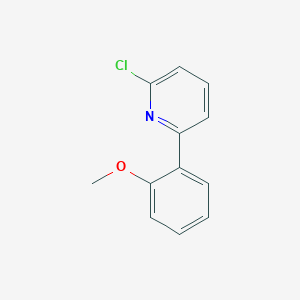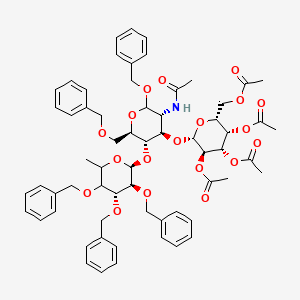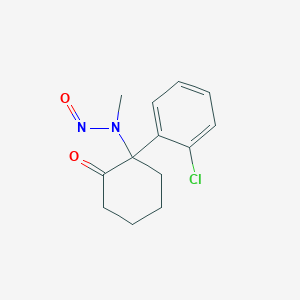
1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanamine backbone, a phenoxy group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps, including the formation of the butanamine backbone, the introduction of the phenoxy group, and the attachment of the fluorophenyl group. Common reagents used in these reactions include alkyl halides, phenols, and fluorobenzenes. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and fluorophenyl groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Fluorophenyl)ethyl]-3-phenyl-1-butanamine
- N-[2-(4-Fluorophenyl)-1-phenylethyl]-1-butanamine
- 4-Ethoxy-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-1-butanamine
Uniqueness
1-Butanamine, 4-(2-(2-(4-fluorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
72279-35-7 |
|---|---|
Molecular Formula |
C20H27ClFNO |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-[2-[2-(4-fluorophenyl)ethyl]phenoxy]-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26FNO.ClH/c1-22(2)15-5-6-16-23-20-8-4-3-7-18(20)12-9-17-10-13-19(21)14-11-17;/h3-4,7-8,10-11,13-14H,5-6,9,12,15-16H2,1-2H3;1H |
InChI Key |
WJNQDBCQQUZWCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1CCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)

![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)


